REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].[S-2].[Li+].[Li+].Cl.[C:21]([O:24]CC)(=[O:23])[CH3:22]>CS(C)=O>[C:21]([O-:24])(=[O:23])[CH3:22].[F:1][C:2]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:3]=1[C:4]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5] |f:1.2.3|
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Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
FC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)F
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Name
|
|
Quantity
|
400 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[S-2].[Li+].[Li+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The organic phase was washed twice with NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
24 g of crude product 2 was obtained as a reddish oil
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |